molecular formula C15H17ClN4O2S B2814956 8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176070-03-2

8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Katalognummer: B2814956
CAS-Nummer: 2176070-03-2
Molekulargewicht: 352.84
InChI-Schlüssel: BEQZDMKCHXGJCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a triazole ring and a chlorobenzenesulfonyl group, which are known to influence its biological interactions. The presence of the triazole moiety is significant due to its established role in various pharmacological applications.

Research indicates that compounds similar to This compound exhibit biological activities primarily through the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) . These interactions can lead to stimulant effects akin to those observed with cocaine but with potentially different pharmacokinetic profiles.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines and its potential neuropharmacological effects:

  • Dopamine Transporter Inhibition : The compound has shown promising results as a selective inhibitor of DAT, with IC50 values in the low nanomolar range (7-43 nM) . This suggests a strong potential for use in treating conditions like cocaine addiction.
  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example, in assays against pancreatic cancer cell lines (CFPAC1), derivatives of similar structures returned GI50 values indicating moderate effectiveness .
CompoundCell LineGI50 (μM)
35CFPAC116
36CFPAC156

Structure-Activity Relationship (SAR)

The structural modifications on the triazole and bicyclic components significantly influence biological activity. The introduction of various substituents on the benzene ring and modifications to the azabicyclo structure have been explored to optimize binding affinity and selectivity for DAT .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to This compound :

  • Cocaine Addiction Models : In animal models designed to simulate cocaine addiction, compounds exhibiting similar pharmacological profiles have demonstrated reduced cocaine-seeking behavior when administered prior to cocaine exposure .
  • Cancer Treatment Trials : Early-phase clinical trials are ongoing for derivatives targeting specific cancer types, leveraging their ability to inhibit key transporters involved in tumor growth and metastasis.

Eigenschaften

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c16-11-2-1-3-15(8-11)23(21,22)20-12-4-5-13(20)10-14(9-12)19-7-6-17-18-19/h1-3,6-8,12-14H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZDMKCHXGJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC(=CC=C3)Cl)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.